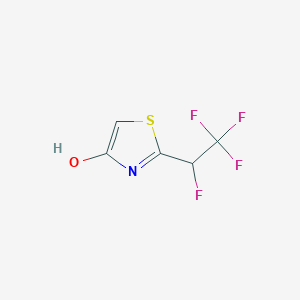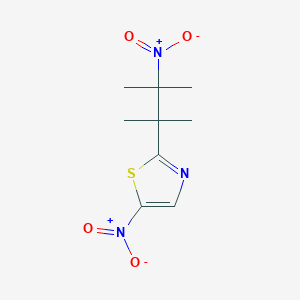
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its nitro groups and its branched alkyl substituent, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Nitro Groups: Nitration reactions using concentrated nitric acid and sulfuric acid can introduce nitro groups into the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Nitroso derivatives, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the manufacture of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole would depend on its specific interactions with biological molecules or chemical targets. Generally, nitro compounds can act as electron acceptors or donors, and thiazoles can interact with enzymes or receptors through their heterocyclic ring system.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitrothiazole: A simpler thiazole with a single methyl group and a nitro group.
2,4-Dinitrothiazole: A thiazole with two nitro groups.
2-(2,3-Dimethylbutan-2-yl)-5-nitro-1,3-thiazole: Similar structure but without the additional nitro group on the alkyl chain.
Uniqueness
2-(2,3-Dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole is unique due to its specific combination of nitro groups and branched alkyl substituent, which may impart distinct chemical reactivity and biological activity compared to other thiazoles.
Propriétés
Numéro CAS |
189080-79-3 |
|---|---|
Formule moléculaire |
C9H13N3O4S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
2-(2,3-dimethyl-3-nitrobutan-2-yl)-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C9H13N3O4S/c1-8(2,9(3,4)12(15)16)7-10-5-6(17-7)11(13)14/h5H,1-4H3 |
Clé InChI |
SKLRLNYNYNBRHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=C(S1)[N+](=O)[O-])C(C)(C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
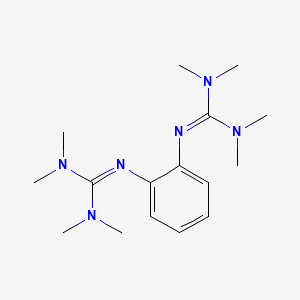
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
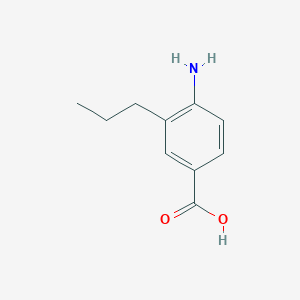
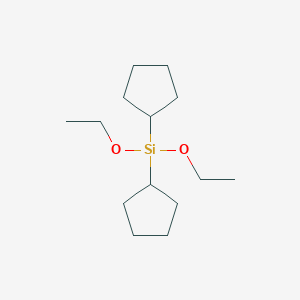
![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
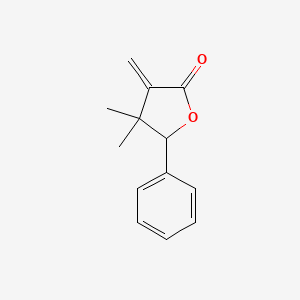
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
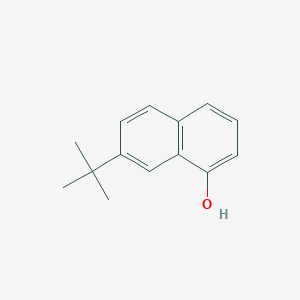
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
